molecular formula C42H39Cl2N3O6 B14031415 Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate

Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate

Cat. No.: B14031415
M. Wt: 752.7 g/mol
InChI Key: GTPSYWNNEXIAGW-KHPQHOBGSA-N
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Description

Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate typically involves multiple steps, including the formation of the dioxino ring, the introduction of the dichlorobenzyl group, and the coupling of the isoquinoline and pyridine moieties. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Its chemical properties might make it useful in the development of new materials, coatings, or other industrial applications.

Mechanism of Action

The mechanism of action of Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate involves its interaction with specific molecular targets and pathways. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate include other isoquinoline derivatives, dioxino compounds, and molecules with similar aromatic ring structures.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C42H39Cl2N3O6

Molecular Weight

752.7 g/mol

IUPAC Name

methyl (2S)-2-[[(3R,8R)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline-8-carbonyl]amino]-3-[4-(2,3-dimethylpyridin-4-yl)phenyl]propanoate

InChI

InChI=1S/C42H39Cl2N3O6/c1-24-25(2)45-15-14-33(24)28-7-4-26(5-8-28)17-37(42(49)50-3)47-41(48)36-18-30-19-38-39(20-31(30)21-46-36)53-40(23-52-38)29-9-11-32(12-10-29)51-22-27-6-13-34(43)35(44)16-27/h4-16,19-20,36-37,40,46H,17-18,21-23H2,1-3H3,(H,47,48)/t36-,37+,40+/m1/s1

InChI Key

GTPSYWNNEXIAGW-KHPQHOBGSA-N

Isomeric SMILES

CC1=C(C=CN=C1C)C2=CC=C(C=C2)C[C@@H](C(=O)OC)NC(=O)[C@H]3CC4=CC5=C(C=C4CN3)O[C@@H](CO5)C6=CC=C(C=C6)OCC7=CC(=C(C=C7)Cl)Cl

Canonical SMILES

CC1=C(C=CN=C1C)C2=CC=C(C=C2)CC(C(=O)OC)NC(=O)C3CC4=CC5=C(C=C4CN3)OC(CO5)C6=CC=C(C=C6)OCC7=CC(=C(C=C7)Cl)Cl

Origin of Product

United States

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